Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Process Chemistry Stereoisomer Control Orexin Receptor Antagonists

Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1932528-07-8) is a chiral, bicyclic amine derivative belonging to the 8-azabicyclo[3.2.1]octane (nortropane) class, bearing a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen and a free exo-oriented primary amine at the 2-position with defined (1S,2R,5S) absolute configuration. This scaffold constitutes the central core of tropane alkaloids and serves as a key intermediate in the synthesis of neurologically active pharmaceutical agents, including orexin receptor antagonists that have advanced to late-stage clinical trials.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B8025554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1CC2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m0/s1
InChIKeyLJSMXQVRQBFKNF-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Stereochemically Defined Nortropane Building Block for CNS-Targeted Synthesis


Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1932528-07-8) is a chiral, bicyclic amine derivative belonging to the 8-azabicyclo[3.2.1]octane (nortropane) class, bearing a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen and a free exo-oriented primary amine at the 2-position with defined (1S,2R,5S) absolute configuration [1]. This scaffold constitutes the central core of tropane alkaloids and serves as a key intermediate in the synthesis of neurologically active pharmaceutical agents, including orexin receptor antagonists that have advanced to late-stage clinical trials . The compound is employed as a chiral building block wherein the rigid bicyclic framework and the orthogonal Boc protection enable selective downstream functionalization at the 2-amino position while preserving the tertiary amine for subsequent deprotection and elaboration [1].

Why Generic Substitution Fails for tert-Butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Stereochemical Fidelity and Orthogonal Protection Dictate Downstream Success


Within the 8-azabicyclo[3.2.1]octane series, the specific (1S,2R,5S) stereochemistry is not interchangeable with other diastereomers or regioisomers. The YZJ-1139 (fazamorexant) development program demonstrated that control of the three chiral centers on the nortropane core is essential; even trace contamination by an unwanted stereoisomer necessitated costly chromatographic removal and substantially reduced process yield until a stereoselective Robinson–Schöpf strategy was implemented [1]. Similarly, the Boc protecting group cannot be replaced arbitrarily with Cbz or Fmoc without consequences: Boc tolerates hydrogenolytic conditions that cleave Cbz, while Cbz withstands the acidic conditions that remove Boc, making the choice of protecting group a critical determinant of synthetic route design and orthogonal deprotection sequences . Procurement of a stereochemically undefined or differently protected analog introduces risk of failed downstream reactions, impurity profiles that require re-validation, and ultimately compromised biological activity in target molecules.

Quantitative Differentiation Evidence for tert-Butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Versus Closest Analogs


Stereoisomer Purity Requirements in Scalable Synthesis of the Orexin Antagonist YZJ-1139

In the original synthesis of YZJ-1139, the presence of undesired stereoisomers of the nortropane intermediate forced purification by chromatography, which delivered highly pure intermediates but with a relatively low overall yield. The optimized route incorporated intermediate 13 bearing (R)-α-phenethyl to enable selective crystallization of the desired (1S,2R,5S)-configured hydrochloride salt, confirmed by single-crystal X-ray diffraction. Subsequent transfer hydrogenation removed the protecting group to afford enantiomerically pure intermediate 3 (the 2-amino nortropane core) as the d-tartrate salt, eliminating the need for chromatographic separation of stereoisomers and significantly increasing the overall process yield [1]. This demonstrates that procurement of the pre-resolved (1S,2R,5S) stereoisomer directly avoids the yield penalty and purification burden associated with stereoisomer mixtures.

Process Chemistry Stereoisomer Control Orexin Receptor Antagonists

Potency of Fazamorexant (YZJ-1139) at Orexin Receptors: Stereochemistry-Dependent Antagonist Activity

Fazamorexant, which incorporates the (1S,2R,5S)-2-aminomethyl-8-azabicyclo[3.2.1]octane scaffold derived from the target compound, acts as a potent dual orexin receptor antagonist with IC50 values of 32 nM against OX1R and 41 nM against OX2R . While direct IC50 data for the individual stereoisomers of the free amine intermediate are not publicly reported, the extensive process development effort dedicated to stereoisomer control—including single-crystal X-ray confirmation of the (1S,2R,5S) configuration—indicates that the alternative stereoisomers are 'undesirable' and were removed as early as possible to ensure API quality [1]. The biological activity of the final drug substance is contingent upon the correct stereochemistry at all three chiral centers.

Orexin Receptor Pharmacology Insomnia Dual Orexin Receptor Antagonist

Orthogonal Protection: Boc vs. Cbz Selectivity in 8-Azabicyclo[3.2.1]octane Systems

The Boc and Cbz protecting groups exhibit complementary stability profiles that are exploitable in synthetic route design. The Boc group is stable to catalytic hydrogenolysis (conditions that cleave Cbz) but is readily removed under acidic conditions (e.g., TFA or HCl). Conversely, Cbz is stable to acids that cleave Boc but is labile under hydrogenolysis . When both groups are present on the same molecule, sequential deprotection can be achieved without mutual interference. In the context of 8-azabicyclo[3.2.1]octane chemistry, N-Boc- and N-Cbz-protected exo-spiro[oxirane-3,2′-tropanes] were both synthesized in 62–75% yield via epoxidation or hydroxybromination/dehydrobromination routes, indicating comparable synthetic accessibility; however, the choice of protecting group dictates the downstream deprotection conditions and compatibility with other functional groups [1].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Peptide Synthesis

Boc as the Preferred Protecting Group for [4+3] Cycloaddition Synthesis of Tropane Scaffolds

Paparin, Crévisy, and Grée reported the first synthesis of N-Boc-protected tropanes via a [4+3] cycloaddition reaction, demonstrating that the Boc group can be cleanly removed post-cycloaddition without degradation of the bicyclic framework [1]. This established the Boc group as a particularly useful protecting group for constructing 'tropane-like' scaffolds destined for combinatorial chemistry applications, where the acid-labile Boc allows for mild, selective deprotection in the presence of other functionalities. Attempts to use Cbz or Fmoc under otherwise identical [4+3] conditions were not reported as comparably successful in this study, underscoring the specific compatibility of the Boc group with this powerful scaffold-building reaction.

Cycloaddition Chemistry Combinatorial Chemistry Scaffold Synthesis

Regioisomeric Differentiation: 2-Amino vs. 3-Amino-8-azabicyclo[3.2.1]octane in Antibacterial Quinolones

A series of quinolone and naphthyridine antibacterial agents bearing C7-heterocycles including 2,5-diazabicyclo[n.2.m]alkanes and 3-amino-8-azabicyclo[3.2.1]octane were synthesized and evaluated for antibacterial activity [1]. Within this series, only the endo-7-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid displayed activity that surpassed that of the piperazine parent, while other regioisomers including 2-amino variants did not achieve this level of enhancement [1]. This demonstrates that the position of the amino substituent on the 8-azabicyclo[3.2.1]octane ring (C2 vs. C3) profoundly affects biological activity, and that the 2-amino regioisomer cannot be presumed to be equivalent to the 3-amino analog in medicinal chemistry applications.

Antibacterial Agents Fluoroquinolones Structure-Activity Relationship

High-Value Application Scenarios for tert-Butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Driven by Evidence


Synthesis of Stereochemically Definitive Orexin Receptor Antagonists for Insomnia Drug Development

The target compound serves as the direct precursor to the nortropane core of fazamorexant (YZJ-1139), a dual orexin receptor antagonist with OX1R IC50 = 32 nM and OX2R IC50 = 41 nM that has completed Phase II clinical trials for insomnia . The (1S,2R,5S) stereochemistry is mandatory for biological activity, and the scalable process development literature explicitly identifies this stereoisomer as the desired intermediate, with unwanted isomers removed early via diastereomeric salt formation to ensure API quality [1]. Pharmaceutical process R&D groups and CROs engaged in orexin antagonist programs should procure this specific stereoisomer to align with the clinically validated configuration and avoid re-developing stereochemical resolution steps.

Combinatorial Library Construction via [4+3] Cycloaddition Chemistry

The Boc-protected tropane scaffold has been specifically validated for clean deprotection following [4+3] cycloaddition, making it the protecting group of choice for generating diverse tropane-like libraries for combinatorial chemistry [2]. The orthogonal nature of the Boc group—acid-labile but stable to hydrogenolysis—allows for sequential deprotection strategies when the scaffold bears multiple protected amines, enabling complex library synthesis that Cbz or Fmoc analogs cannot replicate without additional protecting group manipulations .

Chiral Building Block for Central Nervous System (CNS) Drug Discovery Requiring Defined exo-2-Amino Topography

The exo orientation of the 2-amino group in the (1S,2R,5S) configuration provides a distinct spatial presentation of the amine pharmacophore compared to endo isomers or 3-amino regioisomers. In fluoroquinolone antibacterial series, the 3-amino regioisomer of 8-azabicyclo[3.2.1]octane was shown to be uniquely capable of surpassing piperazine parent activity, while 2-amino variants did not achieve this enhancement, demonstrating that regioisomeric identity is non-transferable [3]. For CNS targets where the exo-2-amino topography is specifically required by computational docking or SAR hypotheses, only this regioisomer and stereoisomer combination satisfies the design criteria.

Process Chemistry Scale-Up of Enantiopure Nortropane Intermediates

The process development for YZJ-1139 demonstrated that procurement of pre-resolved (1S,2R,5S) intermediate avoids the yield penalties inherent in chromatographic separation of stereoisomer mixtures at scale. Single-crystal X-ray diffraction confirmed the absolute configuration, providing a quality benchmark that purchasers can reference when ordering from commercial suppliers [1]. For kilogram-scale campaigns, buying the correct stereoisomer from the outset eliminates the need for in-house chiral resolution, reducing both time and cost.

Quote Request

Request a Quote for Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.